REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].[S:8](Cl)([OH:11])(=O)=[O:9].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(=O)([O-])[O-].[Na+].[Na+]>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][S:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:11])=[O:9] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
benzene sulfochloride
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)Cl.C1=CC=CC=C1
|
Name
|
benzene sulfochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)Cl.C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
under intensive stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, tap funnel and magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
of heating
|
Type
|
CUSTOM
|
Details
|
the reaction to 40° to 50° C. mixture under vigorous stirring
|
Type
|
CUSTOM
|
Details
|
a second phase has formed
|
Type
|
CUSTOM
|
Details
|
This heavy oily phase is separated in the separatory funnel
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over water-free sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Once the drying agent has been removed
|
Type
|
DISTILLATION
|
Details
|
the ether has been distilled off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNS(=O)(=O)C1=CC=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |